molecular formula C19H17Cl2N3O B4340061 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide

Cat. No.: B4340061
M. Wt: 374.3 g/mol
InChI Key: BUHWCIDURLGUDM-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with benzyl and dimethyl groups, and a benzamide moiety substituted with dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Benzyl and Dimethyl Groups: The pyrazole ring is then alkylated with benzyl chloride and methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the substituted pyrazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the mTORC1 pathway, which is crucial for cell growth and proliferation . The compound may also induce autophagy, a process that helps in the degradation and recycling of cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide is unique due to its specific substitution pattern on the pyrazole and benzamide rings, which imparts distinct chemical and biological properties. Its dichloro substitution on the benzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct chemical reactivity.

Properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O/c1-12-18(22-19(25)16-10-15(20)8-9-17(16)21)13(2)24(23-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHWCIDURLGUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide
Reactant of Route 3
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide
Reactant of Route 4
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide
Reactant of Route 5
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide
Reactant of Route 6
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-dichlorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.